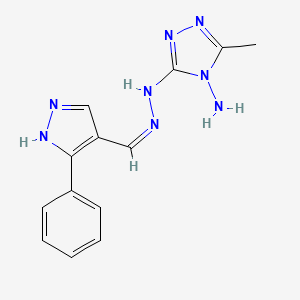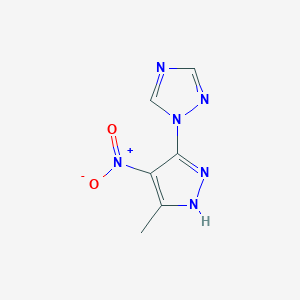![molecular formula C29H30N8O3 B11096096 2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)
2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a triazine ring, a piperidine moiety, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The piperidine moiety is introduced through a nucleophilic substitution reaction, followed by the attachment of the diphenylamino group. The final step involves the condensation of the triazine derivative with 6-nitrophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the nitrophenol group can participate in redox reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar triazine core but different substituents.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core with amino groups.
2,4,6-tris(4-nitrophenyl)-1,3,5-triazine: Similar triazine core with nitrophenyl groups.
Uniqueness
2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the piperidine moiety and the nitrophenol group distinguishes it from other triazine derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H30N8O3 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[(E)-[[4-(2,6-dimethylpiperidin-1-yl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C29H30N8O3/c1-20-11-9-12-21(2)35(20)28-31-27(34-30-19-22-13-10-18-25(26(22)38)37(39)40)32-29(33-28)36(23-14-5-3-6-15-23)24-16-7-4-8-17-24/h3-8,10,13-21,38H,9,11-12H2,1-2H3,(H,31,32,33,34)/b30-19+ |
InChI Key |
WKCAIEXFIOELPP-NDZAJKAJSA-N |
Isomeric SMILES |
CC1CCCC(N1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)N(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1CCCC(N1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)N(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-nitrophenyl)-2-{3-[(3-nitrophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11096027.png)

![N-{4-[(1E)-1-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11096049.png)
![5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11096062.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11096098.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)

![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
